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molecular formula C15H15NO3 B1608050 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione CAS No. 22931-53-9

2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione

Cat. No. B1608050
M. Wt: 257.28 g/mol
InChI Key: QVGBOFYZGZBPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05166204

Procedure details

To 7 ml of anhydrous ethanol were added 510 mg of N-benzyl-4-oxocyclohexane-1,2-dicarboximide, 490 mg of concentrated sulfuric acid and 220 mg of phenylhydrazine. The mixture was refluxed for 2 hours and then cooled to room temperature. Thereto were added 30 ml of ethyl acetate and 20 ml of water. The resulting mixture was adjusted to pH 7.5 with an aqueous saturated sodium hydrogencarbonate solution. The organic layer was separated, washed with an aqueous saturated sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The residue was purified by column chromatography (eluant: benzene/ethyl acetate =50/1 to 20/1) to obtain two fractions. The first obtained fraction was concentrated to dryness under reduced pressure, and the residue was recrystallized from isopropyl alcohol to obtain 190 mg (yield: 29%) of N-benzyl-1,2,3,4-tetrahydrocarbazole-3,4-dicarboximide as colorless needles. The later obtained fraction was concentrated to dryness under reduced pressure to remove the solvent, and the residue was recrystallized from isopropyl alcohol to obtain 120 mg (yield: 18%) of N-benzyl-1,2,3,4-tetrahydrocarbazole-2,3-dicarboximide as colorless needles.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
510 mg
Type
reactant
Reaction Step Three
Quantity
490 mg
Type
reactant
Reaction Step Three
Quantity
220 mg
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:18](=[O:19])[CH:12]2[CH2:13][C:14](=O)[CH2:15][CH2:16][CH:11]2[C:9]1=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[C:25]1([NH:31]N)[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.C(=O)([O-])O.[Na+]>O.C(OCC)(=O)C.C(O)C>[CH2:1]([N:8]1[C:18](=[O:19])[CH:12]2[CH:11]([CH2:16][CH2:15][C:14]3[NH:31][C:25]4[C:30]([C:13]=32)=[CH:29][CH:28]=[CH:27][CH:26]=4)[C:9]1=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
510 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(=O)C2C(CC(CC2)=O)C1=O
Name
Quantity
490 mg
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
220 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (eluant: benzene/ethyl acetate =50/1 to 20/1)
CUSTOM
Type
CUSTOM
Details
to obtain two fractions
CONCENTRATION
Type
CONCENTRATION
Details
The first obtained fraction was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=O)C2CCC=3NC4=CC=CC=C4C3C2C1=O
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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